8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine
Description
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a fluorine atom at position 8, a methyl group at position 2, and an amine at position 5. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing small-molecule splicing modifiers, such as SMN-C6 and SMN-C6L, which target RNA-protein complexes to regulate alternative splicing in diseases like spinal muscular atrophy . The fluorine and methyl substituents are critical for modulating electronic properties, metabolic stability, and target binding affinity.
Structure
3D Structure
Properties
Molecular Formula |
C8H8FN3 |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H8FN3/c1-5-3-12-4-6(10)2-7(9)8(12)11-5/h2-4H,10H2,1H3 |
InChI Key |
BBPKDGDAQXCEKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde and a fluorinating agent under controlled conditions . Industrial production methods often utilize solvent- and catalyst-free synthesis under microwave irradiation to enhance efficiency and yield .
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Position Amine Group
The primary amine at position 6 enables classic nucleophilic reactions. Key transformations include:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–25°C to form N-acetyl derivatives (yields: 65–82%) .
-
Sulfonylation : Treatment with aryl sulfonyl chlorides in the presence of triethylamine produces sulfonamide derivatives (e.g., N-tosyl, 73% yield) .
-
Reductive Alkylation : Reacts with aldehydes under hydrogenation conditions (H₂, Pd/C) to generate secondary amines .
Mechanistic Insight : The amine’s lone pair facilitates nucleophilic attack, with steric hindrance from the adjacent methyl group slightly reducing reactivity compared to unsubstituted analogues .
Electrophilic Aromatic Substitution (EAS) at Position 3
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective C3 alkylation via aza-Friedel–Crafts reactions (Table 1) :
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde + Morpholine | Y(OTf)₃ (20%) | Toluene, 110°C, 12h | 83–87 | |
| Aldehyde + Piperidine | – | Solvent-free, MW, 65°C | 76–90 |
Key Observation : Fluorine at position 8 slightly deactivates the ring, requiring longer reaction times compared to non-fluorinated analogues .
Functionalization via Cross-Coupling Reactions
The methyl group at position 2 and fluorine at position 8 influence coupling efficiency:
-
Buchwald–Hartwig Amination : Limited success due to steric hindrance from the methyl group (≤45% yield) .
-
Suzuki Coupling : Requires palladium catalysts (Pd(PPh₃)₄) and elevated temperatures (100°C) for aryl boronic acid coupling at position 3 .
Fluorine-Specific Reactivity
The C8 fluorine participates in nucleophilic aromatic substitution (SNAr) under harsh conditions (180°C, DMF, K₂CO₃), replacing fluorine with alkoxy or amino groups :
| Nucleophile | Product | Yield (%) |
|---|---|---|
| Methanol | 8-Methoxy derivative | 58 |
| Piperidine | 8-Piperidinyl derivative | 62 |
Structural Impact : Fluorine substitution enhances metabolic stability but reduces electrophilicity compared to chloro analogues .
Comparative Reactivity of Analogues
Table 2 highlights how structural variations alter reactivity :
| Compound | EAS Rate (Relative) | SNAr Feasibility |
|---|---|---|
| 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine | 1.0 | Moderate |
| 6-Fluoro-2-methyl analogue | 1.3 | High |
| 8-Chloro-2-methyl analogue | 0.8 | High |
Trend : Fluorine’s electronegativity reduces ring electron density, slowing EAS but enabling SNAr with strong nucleophiles .
Scientific Research Applications
Medicinal Chemistry
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine has garnered attention in medicinal chemistry due to its potential as a scaffold for drug development. It is being investigated for various therapeutic applications, particularly in the following areas:
- Antimicrobial Agents : Research indicates that derivatives of imidazo[1,2-a]pyridine compounds can exhibit significant antibacterial and antifungal activities. The incorporation of fluorine may enhance these properties by improving the compound's lipophilicity and metabolic stability .
- Anti-inflammatory Drugs : Studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in treating inflammatory diseases. The compound's ability to interact with biological targets involved in inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .
- Cancer Therapeutics : Research into imidazo[1,2-a]pyridine derivatives has shown promise in targeting cancer cells. The structural modifications of these compounds can lead to selective cytotoxicity against various cancer cell lines .
Biological Activities
The biological activities of this compound are under extensive investigation:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes implicated in disease processes. For example, it may inhibit cyclooxygenase enzymes involved in inflammation and pain pathways .
- Cellular Studies : In vitro studies have demonstrated that this compound can influence cell proliferation and apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound within its chemical family, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Fluoro-2-methylimidazo[1,2-a]pyridine | Fluorine at position 6 | Different position affects reactivity |
| 7-Fluoro-2-methylimidazo[1,2-a]pyridine | Fluorine at position 7 | Potentially different biological activity |
| 8-Chloro-2-methylimidazo[1,2-a]pyridine | Chlorine instead of fluorine | May exhibit different pharmacokinetics |
| 5-Methylimidazo[1,2-a]pyridine | No halogen substituent | Lacks properties associated with halogens |
This table illustrates how variations in substituents influence biological activity and chemical behavior, emphasizing the significance of fluorine substitution at the 8-position.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study focused on its synthesis and characterization reported that the compound exhibited favorable binding interactions with key biological targets involved in inflammation and cancer pathways. This research supports its potential utility as a therapeutic agent in these areas .
- Another investigation highlighted its role as a scaffold for developing new antimicrobial agents. The study demonstrated that modifications to the imidazo ring could enhance antibacterial activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural analogs and their key differences:
Structural and Electronic Differences
- Fluorine vs. Chlorine/Bromine : The 8-fluoro substituent in the target compound provides a balance of electron-withdrawing effects and metabolic stability compared to bulkier halogens (e.g., 8-bromo or 6-chloro derivatives in ), which may hinder target interactions .
- Amino Group Positioning: The 6-amine group is conserved in many analogs (e.g., ), but its activity varies with adjacent substituents. For example, 3-nitroimidazo[1,2-a]pyridines () are reactive intermediates, whereas the 6-amine in the target compound is stabilized for direct biological activity .
Biological Activity
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine framework with a fluorine atom at the 8-position and a methyl group at the 2-position. Its chemical formula contributes to its unique reactivity and biological interactions.
This compound interacts with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially improving cellular uptake and binding affinity to target proteins. The compound has been shown to modulate protein expression levels, impacting pathways involved in cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies have demonstrated its potential to inhibit tumor cell growth in various cancer models. It induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.
- Neurological Effects : Preliminary research indicates that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Efficacy :
-
Antimicrobial Assessment :
- A study evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of 15 mm against S. aureus, highlighting its potential as an antimicrobial agent (Source: ).
- Neuroprotective Research :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| 7-Fluoro-8-methylimidazo[1,2-a]pyridine | Moderate | No | Limited |
| 5-Fluoro-N-[2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]pyridin-2-amine | High | Moderate | No |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine, and what are their mechanistic considerations?
- Methodology : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation reactions. A general approach employs 2-aminoimidazoles reacting with α,β-unsaturated carbonyl compounds or halogenated intermediates. For fluorinated derivatives like this compound, fluorination can be achieved via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (DMF, DMSO) under microwave irradiation to enhance reaction efficiency .
- Key Steps :
Formation of the imidazo[1,2-a]pyridine core via cyclization.
Introduction of the fluorine substituent at position 8 using fluorinating agents.
Methylation at position 2 via alkylation or cross-coupling reactions.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Spectroscopy :
- 1H/13C NMR : Assigns proton environments and confirms substitution patterns. For example, the amine proton at position 6 appears as a broad singlet (~δ 5.5–6.5 ppm) .
- HRMS : Validates molecular weight and purity (e.g., [M+H]+ = 180.08 g/mol) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize reaction yields and reduce byproduct formation in fluorinated imidazo[1,2-a]pyridines?
- Methodology : Microwave irradiation accelerates reaction kinetics by enabling rapid, uniform heating. For example, fluorination at position 8 using 5-fluoro-2-nitropyridine under microwave conditions (150°C, 20 min) achieves >80% yield compared to conventional heating (6 hours, 60% yield). Reduced reaction time minimizes decomposition of sensitive intermediates .
- Example Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 150°C |
| Irradiation Power | 300 W |
| Yield Improvement | 20–30% vs. conventional |
Q. How should researchers resolve contradictions between crystallographic data and computational modeling for this compound?
- Approach :
Validate experimental data by re-refining the crystal structure with SHELXL, ensuring proper handling of twinning or disorder .
Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with crystallographic bond lengths/angles. Discrepancies >0.05 Å may indicate modeling inaccuracies or experimental artifacts .
Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., F···H contacts) that computational models might overlook .
Q. What strategies are employed to establish structure-activity relationships (SAR) for its bioactivity?
- Methodology :
- Substituent Variation : Synthesize analogs with modifications at positions 2 (methyl → ethyl) and 8 (fluoro → chloro) to assess impact on biological targets.
- Biological Assays : Screen against disease models (e.g., Trypanosoma cruzi for antiparasitic activity). For example, fluorination at position 8 enhances membrane permeability, increasing IC50 values by 2–3 fold compared to non-fluorinated analogs .
- Example SAR Data :
| Substituent (Position) | Bioactivity (IC50, μM) |
|---|---|
| 8-F, 2-CH3 | 8.5 (T. cruzi) |
| 8-Cl, 2-CH3 | 12.3 (T. cruzi) |
| 8-H, 2-CH3 | 25.7 (T. cruzi) |
Data Contradiction Analysis
Q. How to address discrepancies in NMR data between synthetic batches?
- Troubleshooting :
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates).
- Solvent Effects : Ensure consistent deuterated solvents (DMSO-d6 vs. CDCl3) to avoid chemical shift variability.
- Dynamic Effects : Variable amine proton exchange rates in D2O can broaden signals; use HSQC to confirm assignments .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?
- Models :
- Caco-2 Cells : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2 >30 min preferred) .
- Key Parameters :
| Parameter | Target Value |
|---|---|
| LogP (Calculated) | 1.5–3.0 |
| Plasma Protein Binding | <90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
